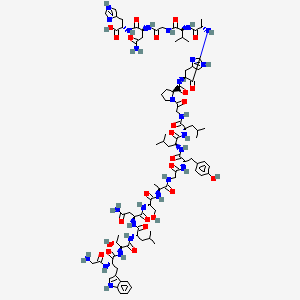
Galanin (1-19) (human)
Vue d'ensemble
Description
La galanine(1-19) (humaine) est un fragment du peptide galanine humain, un neuropeptide largement distribué dans les systèmes nerveux central et périphérique. La galanine joue un rôle important dans divers processus physiologiques, notamment la régulation de la libération hormonale, la modulation de la douleur et le comportement alimentaire . Le peptide galanine humain est composé de 30 acides aminés, et le fragment galanine(1-19) comprend les 19 premiers acides aminés de cette séquence .
Mécanisme D'action
Target of Action
Galanin (1-19) (human) is a fragment of the human galanin neuropeptide . Galanin is a neurohormone as well as a neurotransmitter that plays versatile physiological roles for the neuroendocrine axis . It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord, and colocalizes with other neuronal peptides within neurons .
Mode of Action
Galanin (1-19) (human) interacts with its targets to regulate various biological functions. In the nervous system, galanin has been suggested to regulate acetylcholine release and glutamate release from the hippocampus, by acting as an inhibitory neuromodulator .
Biochemical Pathways
Galanin (1-19) (human) affects several biochemical pathways. It plays a role in regulating food intake, insulin level, and somatostatin release . It also has the potential to affect smooth muscle contraction and glucose metabolism across species .
Pharmacokinetics
It is known that the human galanin precursor is 104 amino acid residues in length, consisting of a mature galanin peptide (aa 33-62), and galanin message-associated peptide (gmap; aa 63-104) at the c-terminus .
Result of Action
The action of Galanin (1-19) (human) results in diverse biological effects, including modulation of hormone release, antinociception (pain relief), and modification of feeding behavior . Dysregulation of galanin has been implicated in various neuroendocrine conditions such as nociception, Alzheimer’s disease, seizures, eating disorders, alcoholism, diabetes, and spinal cord conditions .
Action Environment
The action of Galanin (1-19) (human) can be influenced by environmental factors. For instance, the distribution of galanin is largely dependent on the research model, as well as the part of the gastrointestinal tract under study . During the development of digestive disorders, fluctuations in GAL levels were observed . Many authors have suggested that increased GAL presence is related to the involvement of GAL in organ renewal .
Analyse Biochimique
Biochemical Properties
Galanin (1-19) (human) interacts with various biomolecules, primarily through its receptors, Galanin Receptor Type 1 (GALR1), Galanin Receptor Type 2 (GALR2), and Galanin Receptor Type 3 (GALR3) . These interactions lead to a range of biochemical reactions, including the modulation of hormone release .
Cellular Effects
Galanin (1-19) (human) exerts effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate food intake, insulin level, and somatostatin release .
Molecular Mechanism
The molecular mechanism of action of Galanin (1-19) (human) involves binding interactions with its receptors, leading to changes in gene expression and enzyme activity . This binding can result in the activation or inhibition of various enzymes, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of Galanin (1-19) (human) can change over time in laboratory settings. While specific data on Galanin (1-19) (human) is limited, studies on galanin have shown that it can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Galanin (1-19) (human) can vary with different dosages in animal models. For instance, Galanin (1-15), a related peptide, has been shown to enhance the antidepressant-like effects of escitalopram in a rat model of depression .
Metabolic Pathways
Galanin (1-19) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specific details on the metabolic pathways involving Galanin (1-19) (human) are currently limited.
Transport and Distribution
Galanin (1-19) (human) is transported and distributed within cells and tissues. It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord . Specific details on the transporters or binding proteins that it interacts with are currently limited.
Subcellular Localization
It is known that galanin is expressed in neurons within the central nervous system
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la galanine(1-19) (humaine) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus implique les étapes suivantes :
Chargement de la résine : Le premier acide aminé est attaché à une résine solide.
Déprotection : Le groupe protecteur de l'acide aminé est éliminé.
Couplage : L'acide aminé suivant est activé et couplé à la chaîne peptidique en croissance.
Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage : Le peptide est clivé de la résine et purifié.
Méthodes de production industrielle : La production industrielle de la galanine(1-19) (humaine) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés et la chromatographie liquide haute performance (CLHP) sont couramment utilisés pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions : La galanine(1-19) (humaine) peut subir diverses réactions chimiques, notamment :
Oxydation : Le peptide peut être oxydé, en particulier au niveau des résidus méthionine et cystéine.
Réduction : Les ponts disulfures au sein du peptide peuvent être réduits en thiols libres.
Substitution : Les résidus d'acides aminés au sein du peptide peuvent être substitués pour créer des analogues ayant des propriétés différentes.
Réactifs et conditions courantes :
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Dérivés d'acides aminés et agents de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt).
Produits majeurs : Les principaux produits formés à partir de ces réactions comprennent des analogues oxydés, réduits et substitués de la galanine(1-19) (humaine), chacun ayant des activités biologiques potentiellement différentes .
4. Applications de la recherche scientifique
La galanine(1-19) (humaine) a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification peptidique.
Biologie : Investigée pour son rôle dans la régulation neuroendocrine, la modulation de la douleur et le comportement alimentaire.
Médecine : Explorée comme agent thérapeutique potentiel pour des affections telles que la maladie d'Alzheimer, l'épilepsie et la douleur neuropathique.
Industrie : Utilisée dans le développement de médicaments et d'outils diagnostiques à base de peptides
5. Mécanisme d'action
La galanine(1-19) (humaine) exerce ses effets en se liant à des récepteurs couplés aux protéines G (RCPG) spécifiques appelés récepteurs de la galanine. Ces récepteurs sont impliqués dans diverses voies de signalisation intracellulaire, notamment l'inhibition de l'adénylyl cyclase et la modulation des canaux ioniques. La liaison de la galanine(1-19) à ses récepteurs peut entraîner des modifications de la libération de neurotransmetteurs, de l'excitabilité neuronale et de la sécrétion hormonale .
Composés similaires :
Galanine(1-30) (humaine) : Le peptide galanine humain de pleine longueur composé de 30 acides aminés.
Peptide de type galanine (GALP) : Un peptide ayant une structure similaire à la galanine, impliqué dans le métabolisme et la reproduction.
Alarine : Une variante épissée de GALP ayant des effets vasoactifs.
Unicité : La galanine(1-19) (humaine) est unique dans sa forme tronquée, ce qui permet d'étudier des régions spécifiques du peptide galanine et leurs activités biologiques. Ce fragment conserve certaines des fonctions biologiques du peptide de pleine longueur, mais peut présenter des affinités et des activités de liaison aux récepteurs différentes .
Applications De Recherche Scientifique
Galanin(1-19) (human) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuroendocrine regulation, pain modulation, and feeding behavior.
Medicine: Explored as a potential therapeutic agent for conditions such as Alzheimer’s disease, epilepsy, and neuropathic pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Comparaison Avec Des Composés Similaires
Galanin(1-30) (human): The full-length human galanin peptide consisting of 30 amino acids.
Galanin-like peptide (GALP): A peptide with a similar structure to galanin, involved in metabolism and reproduction.
Uniqueness: Galanin(1-19) (human) is unique in its truncated form, which allows for the study of specific regions of the galanin peptide and their biological activities. This fragment retains some of the biological functions of the full-length peptide but may exhibit different receptor binding affinities and activities .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCKEWJIIKMHQ-WNXXINOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H130N26O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1964.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




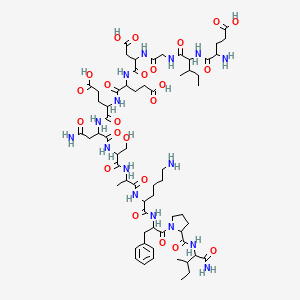
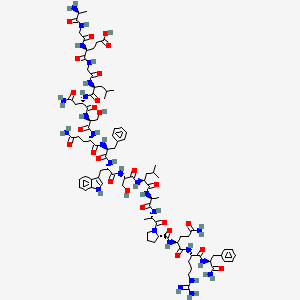
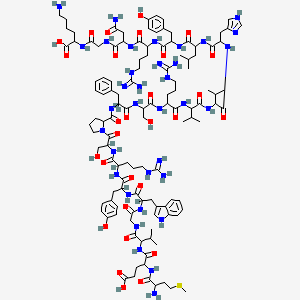
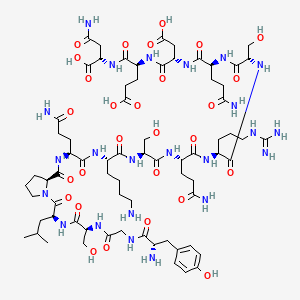
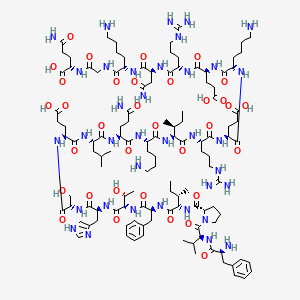

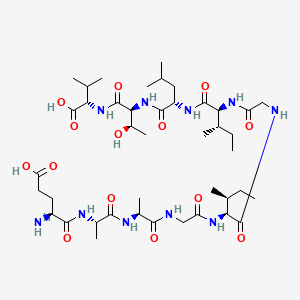

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)
